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7-fluoro-1H-indazole

Cat. No.: B1343710
CAS No.: 341-24-2
M. Wt: 136.13 g/mol
InChI Key: FQNFMARSNKXCAF-UHFFFAOYSA-N
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Description

Overview of Indazole Scaffolds in Modern Chemistry

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. nih.govpnrjournal.comderpharmachemica.com The two possible tautomeric forms, 1H-indazole and 2H-indazole, with 1H-indazole being the more thermodynamically stable and predominant form, provide a versatile scaffold for chemical modification. nih.govderpharmachemica.com

Indazole derivatives are largely synthetic, with scarce occurrence in nature, and have garnered substantial attention for their broad spectrum of pharmacological activities. nih.govderpharmachemica.com These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. derpharmachemica.comontosight.ai The indazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic relevance. pnrjournal.comrsc.org For instance, benzydamine (B159093) is an anti-inflammatory agent, and granisetron (B54018) is a 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer patients. pnrjournal.com

The significance of the indazole scaffold also lies in its role as a bioisostere for other aromatic systems like phenol (B47542) and indole (B1671886). pharmablock.com This bioisosteric relationship allows medicinal chemists to replace these groups with an indazole ring to potentially improve properties such as metabolic stability and lipophilicity. pharmablock.com

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate molecular properties and enhance pharmacological profiles. ajrconline.orgtandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond, are key to its utility. tandfonline.com

Historically, the use of fluorinated compounds in medicinal chemistry gained traction in the 1970s. tandfonline.comresearchgate.net An early notable example was the development of 9α-fluoro-hydrocortisone acetate (B1210297), which demonstrated the beneficial effects of fluorine incorporation. tandfonline.com Today, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. wikipedia.org

The strategic placement of fluorine can lead to significant improvements in a molecule's potency, metabolic stability, and bioavailability. tandfonline.comrsc.org Fluorination is a common tactic to block metabolically susceptible sites on a drug molecule, thereby increasing its half-life. researchgate.netnih.gov

Impact of Fluorine on Molecular Properties relevant to biological activity

The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, which are critical for its biological activity. nih.gov

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and improve bioavailability. tandfonline.comwikipedia.org However, the effect can vary depending on the specific location and number of fluorine atoms. numberanalytics.com

pKa (Acidity/Basicity): As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule. tandfonline.com This can lead to a reduction in the basicity of nearby functional groups, which can improve membrane permeability and, consequently, bioavailability. tandfonline.comrsc.org

Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a drug to its target protein. tandfonline.comnih.govnumberanalytics.com The ability of fluorine to modulate electronic properties can lead to stronger interactions with biological targets. researchgate.net

Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation by cytochrome P450 enzymes can block this metabolic pathway. researchgate.net This increases the metabolic stability of the compound, prolonging its duration of action. tandfonline.comresearchgate.net

Strategic Fluorination for Enhanced Pharmacological Profiles

The deliberate and strategic incorporation of fluorine atoms is a key tactic in drug design to optimize a compound's pharmacological profile. tandfonline.commdpi.com This approach, often referred to as "strategic fluorination," aims to leverage the unique properties of fluorine to address specific challenges in drug development. rsc.orgmdpi.com

One primary goal of strategic fluorination is to improve metabolic stability. tandfonline.comnih.gov By identifying metabolically vulnerable positions in a lead compound, chemists can introduce fluorine at those sites to prevent enzymatic degradation. researchgate.net This can lead to increased oral bioavailability and a longer duration of action. mdpi.com

Furthermore, fluorine can be used to fine-tune a molecule's electronic properties to enhance its interaction with a biological target. tandfonline.comnih.gov The strong electron-withdrawing nature of fluorine can alter the charge distribution of a molecule, potentially leading to more favorable binding interactions with a protein's active site. researchgate.net For example, the introduction of a fluorine atom at the C6 position of some kinase inhibitors has been shown to significantly improve their potency. rsc.org

The ability to modulate pKa is another important aspect of strategic fluorination. tandfonline.comnih.gov By lowering the basicity of a compound, its absorption and distribution characteristics can be improved. rsc.org This is because less basic compounds are more likely to be in a neutral, lipid-soluble state at physiological pH, allowing for better passage through biological membranes. tandfonline.com

Historical Context of 7-Fluoro-1H-Indazole Research and Development

The synthesis of indazole derivatives dates back to the work of Emil Fischer in 1883. However, specific research into fluorinated indazoles, including this compound, is a more recent development driven by the growing appreciation for the role of fluorine in medicinal chemistry.

Early synthetic methods for indazoles often involved the cyclization of substituted phenylhydrazines or the reduction of o-nitrobenzylidene derivatives. The synthesis of specifically fluorinated indazoles required the use of appropriately fluorinated starting materials. For instance, one approach to synthesizing this compound involves starting with 2-fluorobenzaldehyde (B47322) and reacting it with hydrazine (B178648) hydrate (B1144303). chemicalbook.comresearchgate.net Another reported synthesis starts from 2-fluoro-6-methylaniline. guidechem.com

The development of more sophisticated fluorination techniques has also played a role. beilstein-journals.org The use of reagents like N-fluorobenzenesulfonimide (NFSI) has provided methods for the direct fluorination of some heterocyclic systems, although the regioselectivity of such reactions is a critical consideration. chemistryviews.org Research into the synthesis of fluorinated indazoles has also explored rearrangement reactions of other heterocyclic systems, such as 1,2,4-oxadiazoles. researchgate.net The ongoing interest in fluorinated indazoles is driven by their potential as scaffolds for the development of new therapeutic agents, with studies exploring their activity as inhibitors of various enzymes and receptors. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C7H5FN2 guidechem.com
Molecular Weight 136.126 g/mol guidechem.com
CAS Number 341-24-2 guidechem.com
Boiling Point 274.9 °C at 760 mmHg guidechem.com
Density 1.37 g/cm³ guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1343710 7-fluoro-1H-indazole CAS No. 341-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFMARSNKXCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646654
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-24-2
Record name 7-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341-24-2
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Synthetic Methodologies and Strategies for 7 Fluoro 1h Indazole and Its Derivatives

Classical and Modern Synthetic Routes to the 7-Fluoro-1H-Indazole Core

The construction of the this compound scaffold can be achieved through several synthetic pathways, ranging from traditional condensation reactions to contemporary metal-catalyzed processes.

Synthesis via Fluorobenzaldehyde and Hydrazine (B178648) Condensation

A practical and widely used method for synthesizing indazoles involves the condensation of ortho-fluorobenzaldehydes with hydrazine. capes.gov.brresearchgate.net This approach is, however, limited to fluorobenzaldehydes and does not permit substitution at the 3-position. google.com A general procedure involves reacting a substituted 2-fluorobenzaldehyde (B47322) with an excess of hydrazine hydrate (B1144303). chemicalbook.com The reaction mixture is typically heated to reflux and monitored until completion. Upon cooling, the product precipitates and can be collected by filtration. chemicalbook.com One of the challenges with this method is the potential for a competitive Wolf-Kishner reduction, which can be minimized by using O-methyloxime derivatives of the benzaldehydes. capes.gov.brresearchgate.net

Table 1: Synthesis of this compound via Condensation

Starting Material Reagent Conditions Yield Reference

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a key strategy for forming the indazole ring. One such approach involves a copper-catalyzed intramolecular Ullmann-type reaction. researchgate.netacs.org This method was developed to overcome safety and selectivity issues associated with other routes. researchgate.netacs.org The process can involve an electronically directed metalation/formylation sequence, followed by condensation with a hydrazine derivative to form a hydrazone, which then undergoes cyclization. researchgate.netacs.org Another method involves the intramolecular trapping of an N-acylnitrenium intermediate, generated from a 2-aminobenzamide (B116534) derivative, by an ortho-amino group. sci-hub.se

Palladium-Catalyzed and Metal-Free C-H Amination Routes to Indazoles

Modern synthetic methods have increasingly focused on C-H activation and amination to construct the indazole nucleus.

Palladium-Catalyzed C-H Amination:

Palladium catalysts are effective in promoting intramolecular C-N bond formation to yield indazoles. nih.gov One strategy is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov Another advanced approach involves the palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, often using a co-oxidant system like Pd(OAc)₂/Cu(OAc)₂. nih.govjst.go.jp The addition of silver salts can sometimes enhance these reactions. nih.govjst.go.jp These methods provide a more atom-economical route compared to classical methods that require pre-functionalized substrates. jst.go.jp Tosylhydrazones have been specifically utilized to direct intramolecular ortho-amination, leading to the formation of indazoles. nih.gov

Table 2: Palladium-Catalyzed Indazole Synthesis

Catalyst System Substrate Type Key Transformation Reference
Pd(OAc)₂/Cu(OAc)₂ Benzophenone tosylhydrazone Intramolecular C-H Amination nih.govjst.go.jp

Metal-Free C-H Amination:

To avoid residual metal catalysts, metal-free approaches for N-heterocycle synthesis have gained significant attention. frontiersin.orgunl.edu Electrochemical strategies have been developed for the intramolecular C-H amination to produce 1H-indazoles. frontiersin.orgunl.edufrontiersin.org These reactions are typically carried out in an undivided cell with platinum or graphite (B72142) electrodes, avoiding the need for external chemical oxidants. frontiersin.orgfrontiersin.org Another metal-free approach involves a regioselective C-H amination of 2H-indazoles to synthesize pyrazole-containing derivatives, which proceeds via a radical mechanism. rsc.orgrsc.org

Alternative Annulation Strategies for Fluorinated Pyrimido[1,2-b]indazole Derivatives

The synthesis of fused heterocyclic systems containing the indazole core, such as pyrimido[1,2-b]indazoles, often employs annulation strategies. A metal- and additive-free three-component reaction has been developed to produce fluorinated pyrimido[1,2-b]indazole derivatives. acs.orgnih.gov This method involves the reaction of enaminones, 3-aminoindazoles, and a fluorinating agent like Selectfluor, forming two C-N bonds and one C-F bond in a single process. acs.orgnih.gov Other strategies include the cyclocondensation of 3-aminoindazoles with compounds like ethyl 4,4,4-trifluoroacetoacetate. mdpi.com Lewis acid-promoted [3+3] annulation between ketene (B1206846) dithioacetals and 3-aminoindazoles also provides access to these fused systems. rsc.org

Regioselective Fluorination Techniques

Introducing a fluorine atom at a specific position of the indazole ring is crucial for tuning the molecule's properties.

Introduction of Fluorine at the C-7 Position of the Indazole Ring

Achieving regioselective functionalization at the C-7 position of the indazole ring is a significant synthetic challenge. The use of a directing group at the N-1 position is a common strategy to guide metal catalysts to the C-7 position for C-H activation. For instance, a di-tert-butyl phosphine (B1218219) oxide group on the N-1 nitrogen of an indole (B1671886) has been used to direct palladium-catalyzed C-7 arylation. nih.gov While this example is on an indole, the principle can be extended to indazole systems.

Direct C-7 oxidative alkenylation of (1H)-indazoles has been achieved without a directing group using a palladium acetate (B1210297) catalyst and a silver carbonate oxidant. nih.gov However, this reaction's regioselectivity can be dependent on the substitution pattern of the indazole. nih.gov The electronic properties of substituents on the indazole ring can significantly influence the regioselectivity of N-alkylation, with electron-withdrawing groups at the C-7 position favoring N-2 alkylation. beilstein-journals.orgresearchgate.net This highlights the electronic influence of the C-7 position on the reactivity of the entire molecule.

Electrophilic and Nucleophilic Fluorination Strategies

The introduction of a fluorine atom onto an aromatic system can be achieved through two primary pathways: electrophilic fluorination, where a source of "F+" is used, and nucleophilic fluorination, which employs a fluoride (B91410) anion.

Electrophilic Fluorination: This strategy involves the direct fluorination of a pre-formed indazole ring. Reagents for electrophilic fluorination are derived from elemental fluorine gas and are designed to deliver an electrophilic fluorine species to an electron-rich aromatic ring. A common and effective reagent for this purpose is N-fluorobenzenesulfonimide (NFSI) or commercially available reagents like Selectfluor®. For the synthesis of this compound, this would theoretically involve the treatment of 1H-indazole with an electrophilic fluorinating agent. However, regioselectivity can be a significant challenge, as direct fluorination can yield a mixture of isomers. In some syntheses of related fluorinated indazoles, electrophilic fluorination is a key step for introducing the fluorine atom onto the core structure.

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine. This approach is often more practical for large-scale synthesis due to the lower cost of fluoride sources like potassium fluoride. Instead of direct fluorination of the indazole, this strategy typically involves building the indazole ring from a precursor that already contains the fluorine atom. A common method is the cyclization of a substituted 2-fluorobenzaldehyde with hydrazine hydrate. chemicalbook.com The fluorine atom is installed on the benzene (B151609) ring via an SNAr reaction (e.g., from a corresponding nitro or chloro precursor) before the indazole ring is formed. Another classical method, the Balz-Schiemann reaction, involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which can also be used to introduce fluorine onto an aromatic ring prior to cyclization.

StrategyReagent TypeTypical Reaction
Electrophilic Fluorination F+ source (e.g., Selectfluor®)Direct fluorination of 1H-indazole
Nucleophilic Fluorination F- source (e.g., KF)Cyclization of a pre-fluorinated precursor (e.g., 2-fluorobenzaldehyde) with hydrazine

Synthesis of Substituted this compound Analogues

The this compound core is a versatile building block for creating more complex molecules. Functionalization at various positions on the indazole ring allows for the fine-tuning of its properties.

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial transformation, as the resulting iodo-derivative serves as a versatile precursor for cross-coupling reactions. The synthesis of 7-fluoro-3-iodo-1H-indazole can be achieved by direct iodination of this compound. Electrophilic halogenating agents are effective for this purpose. A widely used and efficient reagent for the C3-iodination of indazoles is N-iodosuccinimide (NIS). chim.it The reaction proceeds with high regioselectivity for the C3 position. This transformation is foundational for accessing other C3-substituted analogs, such as nitriles. orgsyn.org

Starting MaterialReagentProduct
This compoundN-Iodosuccinimide (NIS)7-Fluoro-3-iodo-1H-indazole

This derivative is a valuable intermediate in pharmaceutical development. A documented synthetic strategy for a closely related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, starts from commercially available 2,3-difluorobenzoic acid. researchgate.netresearchgate.net This multi-step process includes bromination, amidation, a Grignard reaction, cyclization to form the indazole ring, amine protection, Suzuki coupling, and finally, oxidation to yield the carboxylic acid. researchgate.netresearchgate.net A more direct synthesis of methyl this compound-5-carboxylate would likely involve the esterification of this compound-5-carboxylic acid. The synthesis of the acid itself is the key step, which can be prepared via methods analogous to those described, beginning with a suitably substituted fluorinated precursor.

PrecursorKey StepsProduct
2,3-Difluorobenzoic acidBromination, Amidation, Grignard, Cyclization, Protection, Coupling, OxidationThis compound-5-carboxylic acid derivatives researchgate.netresearchgate.net
This compound-5-carboxylic acidEsterification (e.g., with methanol (B129727) and acid catalyst)Methyl this compound-5-carboxylate

The 3-carbonitrile functional group is a common feature in many biologically active molecules. An effective and well-documented method for synthesizing the parent 1H-indazole-3-carbonitrile involves a palladium-catalyzed cyanation reaction. orgsyn.org This strategy can be directly applied to the synthesis of the 7-fluoro analog. The process begins with the synthesis of 7-fluoro-3-iodo-1H-indazole, as described previously (Section 2.3.1). This intermediate then undergoes a cyanation reaction using a palladium catalyst, a suitable ligand such as Xantphos, and a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide. orgsyn.org This method is robust and generally provides high yields of the desired nitrile product.

Starting MaterialReagentsProduct
7-Fluoro-3-iodo-1H-indazolePd catalyst (e.g., Allylpalladium(II) chloride dimer), Ligand (e.g., Xantphos), Cyanide source (e.g., K₄[Fe(CN)₆])This compound-3-carbonitrile orgsyn.org

The synthesis of 6-bromo-7-fluoro-1H-indazole involves the regioselective bromination of the this compound starting material. The electronic properties of the fluorine atom and the fused pyrazole (B372694) ring direct the position of electrophilic attack. The fluorine at C7 is a deactivating but ortho-, para-directing group. The position para to the fluorine is C4, and the position ortho is C6. Therefore, electrophilic bromination is expected to yield a mixture of products, with substitution at C6 being a significant outcome. The reaction can be carried out using a standard brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent like acetonitrile (B52724) or a chlorinated solvent. Careful control of reaction conditions is necessary to optimize the yield of the desired 6-bromo isomer and minimize the formation of other regioisomers.

Starting MaterialReagentPlausible Product
This compoundN-Bromosuccinimide (NBS) or Bromine (Br₂)6-Bromo-7-fluoro-1H-indazole

Synthesis of 5-Bromo-7-fluoro-1H-indazole

A common strategy for the synthesis of substituted indazoles involves the cyclization of ortho-halobenzaldehydes with hydrazine. For the preparation of 5-bromo-7-fluoro-1H-indazole, a plausible route begins with a suitably substituted benzaldehyde (B42025), such as 5-bromo-2,3-difluorobenzaldehyde. The reaction of this precursor with hydrazine hydrate would lead to the formation of the indazole ring through a nucleophilic aromatic substitution of the fluorine atom at the 2-position, followed by cyclization. chemicalbook.com

Another established method for indazole synthesis that can be adapted for this derivative is the diazotization of an appropriately substituted aniline. google.com This would involve a starting material like 2-amino-3-fluoro-5-bromotoluene. The synthesis of a related compound, 5-bromo-1H-indazol-3-amine, has been achieved by reacting 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate, indicating that substituted fluorobenzonitriles are viable precursors for this class of compounds. mdpi.com

A general procedure for the synthesis of a bromo-indazole from a fluorobenzaldehyde is outlined below:

StepReagent/ConditionPurpose
1Hydrazine hydrate, RefluxFormation of hydrazone and subsequent cyclization
2Ethyl acetateExtraction of the product
3Water, BrineWashing of the organic layer
4Sodium sulfateDrying of the organic layer
5Flash column chromatographyPurification of the final product

This table outlines a general synthetic approach based on established methods for similar compounds.

Synthesis of 7-Chloro-4-fluoro-1H-indazole

The synthesis of 7-chloro-4-fluoro-1H-indazole can be approached through methods analogous to those for other halogenated indazoles. A practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed starting from the inexpensive 2,6-dichlorobenzonitrile. mdpi.comresearchgate.netsemanticscholar.orgchemrxiv.org This two-step process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine. mdpi.comresearchgate.netsemanticscholar.orgchemrxiv.org

Adapting this strategy for 7-chloro-4-fluoro-1H-indazole would likely involve starting with a difluorobenzonitrile and introducing the chlorine atom at the appropriate position. A plausible synthetic route could start with 2-fluoro-4-chlorobenzonitrile, which would then undergo cyclization with hydrazine. Alternatively, a route starting from 2-methyl-3-chloroaniline has been used to prepare 4-chloro-1H-indazole, suggesting that substituted anilines are viable starting materials for this class of compounds. chemicalbook.com

A general synthetic scheme for a related chloro-substituted indazole is presented below:

Starting MaterialKey TransformationProductReference
2,6-Dichlorobenzonitrile1. Regioselective Bromination (NBS, H₂SO₄) 2. Cyclization (Hydrazine hydrate)7-Bromo-4-chloro-1H-indazol-3-amine mdpi.comchemrxiv.org
2-Methyl-3-chloroaniline1. Acetylation (Acetic anhydride) 2. Cyclization (Isoamyl nitrite) 3. Deprotection (LiOH)4-Chloro-1H-indazole chemicalbook.com

This table summarizes synthetic strategies for structurally related chloro-indazoles, which can inform the synthesis of 7-chloro-4-fluoro-1H-indazole.

Convergent Synthesis Approaches for Complex 7-Fluoroindazole Derivatives

In the context of complex 7-fluoroindazole derivatives, a convergent synthesis typically involves the preparation of a functionalized 7-fluoroindazole core, which is then coupled with other pre-synthesized molecular fragments. For instance, a borylated 7-fluoroindazole derivative can be prepared and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach other complex moieties. researchgate.net

An example of a convergent synthesis for a factor Xa inhibitor is outlined below:

Fragment AFragment BCoupling ReactionFinal ProductReference
Functionalized 7-fluoroindazole (e.g., with a boronic ester)Substituted aromatic or heterocyclic halideSuzuki-Miyaura cross-couplingComplex 7-fluoroindazole derivative (factor Xa inhibitor) nih.govacs.orgacs.orgresearchgate.net

This table illustrates the general principle of a convergent synthesis for complex 7-fluoroindazole derivatives.

Advanced Methodologies for Enhanced Synthesis

Continuous Flow Techniques in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netmdpi.comrsc.orgmdpi.com These benefits are particularly relevant for the synthesis of indazoles, which can involve hazardous reagents and exothermic reactions. The application of continuous flow techniques to the synthesis of this compound and its derivatives has been explored to develop safer and more efficient manufacturing processes. researchgate.net

A study on the continuous-flow synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate (B1233558) highlights the potential of this technology. researchgate.net The reaction conditions, including temperature, residence time, and solvent, were optimized using a Box-Behnken design, leading to a high yield of the desired product. researchgate.net The use of tert-butyl carbazate instead of hydrazine hydrate can also mitigate safety risks. researchgate.net

The key parameters and findings from a continuous flow synthesis of a related fluoro-indazole are summarized below:

ParameterOptimized ConditionOutcomeReference
Starting Material4-Bromo-2,6-difluorobenzaldehyde- researchgate.net
Reagenttert-Butyl carbazateSafer alternative to hydrazine hydrate researchgate.net
TemperatureHigh temperatureIncreased reaction rate researchgate.net
Residence TimeOptimized for maximum conversionHigh yield (>85%) researchgate.net
SolventOptimized for solubility and reactivityEfficient reaction researchgate.net

This table presents the optimized conditions and outcomes of a continuous flow synthesis for a bromo-fluoro-indazole, demonstrating the applicability of this technology to this compound derivatives.

Organocatalyzed Asymmetric Dearomatization via Fluorocyclization for Chiral Fluorine-Containing Compounds

The introduction of fluorine atoms into chiral molecules can significantly influence their biological activity. Organocatalyzed asymmetric dearomatization via fluorocyclization has emerged as a powerful strategy for the synthesis of chiral fluorine-containing compounds from readily available aromatic precursors like indoles. nih.govacs.orgacs.orgrsc.orgbohrium.comnih.govrsc.orgmdpi.comacs.orgresearchgate.net This methodology allows for the construction of complex, enantioenriched heterocyclic scaffolds. nih.govacs.orgacs.orgrsc.orgbohrium.comnih.govrsc.orgmdpi.comacs.orgresearchgate.net

These reactions are typically promoted by chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govchemistryviews.org The catalyst induces a stereoselective fluorination of the indole substrate, which is followed by an intramolecular cyclization to yield a chiral, fluorinated heterocyclic product. nih.gov This approach has been successfully used to synthesize a variety of fluorinated analogues of natural products. nih.gov

Key features of this methodology are summarized below:

ComponentExampleRoleReference
SubstrateIndole derivativesAromatic precursor nih.govacs.orgacs.orgrsc.orgrsc.orgresearchgate.net
CatalystCinchona alkaloids, Chiral phosphoric acidsInduces enantioselectivity nih.govmdpi.com
Fluorine SourceNFSI, SelectfluorProvides the electrophilic fluorine atom nih.govchemistryviews.org
ProductChiral fluorinated heterocycles (e.g., fluoropyrroloindolines)Enantioenriched, biologically relevant scaffolds acs.org

This table summarizes the key components and their roles in organocatalyzed asymmetric dearomatization via fluorocyclization.

Process Development for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires careful process development to ensure safety, efficiency, and economic viability. acs.orgresearchgate.netnih.govrsc.org This involves the optimization of reaction conditions, the development of robust purification methods, and the implementation of scalable technologies. acs.orgresearchgate.netnih.govrsc.org

A key challenge in the synthesis of some fluorinated indazoles is the management of potentially hazardous reactions, such as those involving diazotization or the use of hydrazine. The development of alternative, safer routes, such as those utilizing intramolecular Ullmann-type cyclizations, has been a focus of process development. acs.orgresearchgate.netnih.gov High-throughput screening and statistical modeling can be employed to rapidly identify optimal and safe reaction conditions. acs.orgresearchgate.netnih.gov

Continuous flow chemistry is a particularly promising technology for the industrial production of this compound derivatives. rsc.org It allows for better control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous intermediates, ultimately leading to improved reproducibility and scalability. rsc.org The development of a scalable N1-selective indazole alkylation under thermodynamic control further highlights the progress in manufacturing these important compounds. rsc.org

Key considerations for the industrial scale production of this compound are outlined below:

AspectStrategyBenefitReference
Safety- Replacement of hazardous reagents (e.g., hydrazine) - Use of flow chemistry- Reduced risk of runaway reactions - Safer handling of intermediates rsc.orgresearchgate.netacs.orgresearchgate.netnih.gov
Efficiency- Optimization of reaction conditions (e.g., catalyst, solvent, temperature) - Convergent synthesis- Higher yields - Reduced waste nih.govacs.orgacs.orgacs.orgresearchgate.netnih.gov
Scalability- Implementation of continuous flow processes - Development of robust purification methods- Consistent product quality at larger scales - Economically viable production rsc.orgrsc.org

This table summarizes key strategies and their benefits in the process development for the industrial-scale production of this compound and its derivatives.

Medicinal Chemistry and Pharmacological Applications of 7 Fluoro 1h Indazole Derivatives

Role of 7-Fluoro-1H-Indazole in Drug Discovery

Fragment-Based Drug Discovery (FBLD) and this compound

Fragment-based drug discovery (FBLD) is a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. The 1H-indazole-3-amine structure, a key component related to this compound, has been identified as an effective hinge-binding fragment in kinases. mdpi.com This suggests that this compound and its derivatives are well-suited for FBLD approaches, providing a solid starting point for the development of targeted therapies, particularly in the area of kinase inhibition.

Structure-Guided Drug Design Incorporating this compound Scaffold

Structure-guided drug design utilizes the three-dimensional structural information of a biological target to design molecules that can bind with high affinity and selectivity. This rational approach has been successfully applied to develop potent inhibitors based on the indazole scaffold. For example, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov Similarly, a series of 1H-indazole derivatives were synthesized as epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds showing strong potencies against both wild-type and mutant forms of the enzyme. nih.gov The incorporation of the this compound scaffold into such design strategies can lead to the development of highly specific and effective therapeutic agents. The fluorine atom can form key interactions within the binding pocket of a target protein, enhancing the compound's inhibitory activity.

Computational Chemistry in Drug Design for this compound

Computational chemistry plays a crucial role in modern drug discovery, enabling the prediction of molecular properties and interactions. For this compound derivatives, computational methods are used to predict properties such as lipophilicity (LogP) and aqueous solubility, which are critical for drug development. vulcanchem.com For instance, the predicted LogP values for 7-chloro-6-fluoro-1H-indazole suggest moderate lipophilicity, which may be suitable for crossing the blood-brain barrier. vulcanchem.com

Molecular docking studies, a key computational technique, are used to predict the binding modes of indazole derivatives to their biological targets. These studies have shown that the indazole ring can form important hydrogen bonds and stacking interactions within the active site of enzymes like kinases. nih.gov Computational analyses have also been used to rationalize the conformational behavior of indazole-based ligands in solution, providing insights that guide the design of more potent and selective inhibitors. nih.gov Furthermore, computational studies on the tautomerism of 1H-indazoles suggest that the 1H-tautomer is generally the more stable form. vulcanchem.com

Target Identification and Validation for this compound Analogues

A critical step in drug discovery is the identification and validation of the biological targets through which a compound exerts its therapeutic effect. For derivatives of this compound, a variety of targets have been identified, primarily within the realms of oncology and inflammatory diseases.

Indazole derivatives have been widely investigated as inhibitors of protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. chim.it Deregulation of kinase activity is a hallmark of many diseases, including cancer. chim.it Consequently, kinases are major targets for drug development. chim.it Specific kinases targeted by indazole-based compounds include Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinases (JNKs). nih.govgoogle.com

Beyond kinases, other enzymes and receptors have been identified as targets for indazole derivatives. These include nitric oxide synthase (NOS), an enzyme involved in cardiovascular regulation and neurotransmission, and cannabinoid receptors (CB1), which are part of the endocannabinoid system. nih.govgoogle.com The diverse range of targets highlights the versatility of the indazole scaffold in medicinal chemistry.

Biological Activity and Mechanisms of Action

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with and modulate the function of specific biological targets. The mechanism of action often involves the inhibition of enzymes or the antagonism of receptors, leading to the disruption of pathological processes.

Inhibitory Effects on Enzymes and Receptors

The inhibitory activity of this compound derivatives against various enzymes and receptors has been extensively documented. A notable area of research is their potent inhibition of protein kinases. For example, certain 7-fluoroindazole derivatives have been identified as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. a2bchem.com

In the context of cancer, indazole derivatives have shown significant inhibitory activity against several kinases implicated in tumor growth and progression. nih.govsmolecule.com For instance, derivatives of 1H-indazol-3-amine have been developed as inhibitors of FGFR1 and FGFR2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The fluorine substitution at the 7-position can contribute to this high affinity by forming favorable interactions with the kinase domain. nih.gov

Beyond kinases, indazole derivatives have been shown to inhibit other enzymes such as lactoperoxidase and polyphenol oxidase. ahievran.edu.trresearchgate.net Studies have demonstrated that this compound can act as a non-competitive inhibitor of these enzymes. researchgate.net Additionally, some fluorinated indazoles have been found to be selective inhibitors of nitric oxide synthase (NOS), with a preference for the inducible isoform (NOS-II). nih.gov

The table below summarizes the inhibitory activities of some this compound derivatives and related compounds against various enzymes.

Compound/Derivative ClassTarget Enzyme/ReceptorActivity (IC50/Ki)Reference
7-fluoroindazolesFactor XaPotent and selective inhibitors a2bchem.com
1H-indazol-3-amine derivatives with 6-fluoro substitutionFGFR1< 4.1 nM nih.gov
1H-indazol-3-amine derivatives with 6-fluoro substitutionFGFR22.0 nM nih.gov
This compoundLactoperoxidaseNon-competitive inhibitor ahievran.edu.trresearchgate.net
This compoundPolyphenol OxidaseKi = 0.6 mM (non-competitive) researchgate.net
4,5,6,7-tetrafluoro-3-methyl-1H-indazoleNOS-I63% inhibition nih.gov
4,5,6,7-tetrafluoro-3-methyl-1H-indazoleNOS-II83% inhibition nih.gov
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNOS-II80% inhibition nih.gov
1-((S)-2-aminopropyl)-7-fluoro-1H-indazol-6-olNot specifiedIC50 = 0.73 nM idrblab.net
Factor Xa Inhibitors

A novel series of potent and selective Factor Xa (FXa) inhibitors have been developed that feature a key 7-fluoroindazolyl moiety. acs.orgnih.gov In these inhibitors, the 7-fluoro group on the indazole scaffold acts as a bioisostere for the carbonyl group of an amide found in earlier FXa inhibitors. acs.orgnih.gov

Crystallographic studies of a 7-fluoroindazole derivative co-crystallized with FXa revealed that the fluorine atom forms a hydrogen bond with the backbone N-H of Gly216 in the protein's β-sheet domain. acs.orgnih.govresearchgate.net This interaction is crucial for the high inhibitory potency of this class of compounds. The 7-fluoroindazolyl group not only occupies the same space as the amide carbonyl of previous inhibitors but also maintains this key hydrogen bond. acs.orgnih.govresearchgate.net

The significance of the 7-fluoro substitution is highlighted by structure-activity relationship (SAR) studies. The FXa inhibitory potencies of 7-fluoroindazoles were found to be approximately 60-fold greater than their non-fluorinated indazole counterparts. acs.orgnih.gov

Table 1: Factor Xa Inhibitory Potency of Indazole Derivatives

Compound R FXa Ki (nM)
25a F 0.23
25b H 14
25c F 0.13
25d H 8.3

Data sourced from a study on 7-fluoroindazoles as Factor Xa inhibitors. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

Derivatives of 7-nitroindazole (B13768) are known inhibitors of nitric oxide synthase (NOS). vulcanchem.comaustinpublishinggroup.com The substitution pattern on the indazole ring plays a critical role in the inhibitory activity. For instance, the introduction of a bromine atom at the C4-position of 7-nitroindazole results in a compound that is nearly as potent as the parent 7-nitroindazole in inhibiting neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com

Fluorination of the indazole ring has been explored as a strategy to enhance inhibitory potency and selectivity for different NOS isoforms. researchgate.netnih.gov Studies on 4,5,6,7-tetrafluoroindazoles have shown that fluorination can increase both the inhibitory potency and the selectivity for inducible nitric oxide synthase (iNOS) over nNOS. researchgate.netnih.gov For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited nNOS by 63% and iNOS by 83%. researchgate.netnih.gov In contrast, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated 80% inhibition of iNOS activity with no significant effect on nNOS. researchgate.netnih.gov These findings suggest that the aromatic nature of the indazole skeleton is important for NOS inhibition and that fluorination is a promising approach for developing selective NOS inhibitors. researchgate.netnih.gov

Table 2: Inhibition of NOS Isoforms by Fluorinated Indazole Derivatives

Compound % Inhibition of nNOS % Inhibition of iNOS
4,5,6,7-tetrafluoro-3-methyl-1H-indazole 63 83
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole Not significant 80

Data from a study on fluorinated indazoles as selective NOS inhibitors. researchgate.netnih.gov

Alpha-2 Adrenoceptor (α2-AR) Agonists

The this compound moiety has been incorporated into the structure of α2-adrenoceptor (α2-AR) agonists. nih.gov Marsanidine (B1261314), a selective α2-AR agonist, and its derivatives have been studied to understand the influence of fluorination on their pharmacological properties. nih.govresearchgate.net

Another compound, 1-[(imidazolidin-2-yl)imino]-7-methylindazole, was identified as a mixed α2-adrenoceptor/imidazoline (B1206853) I1 receptor agonist. acs.org

Table 3: Binding Affinity and Selectivity of Marsanidine Derivatives

Compound α2-AR Affinity (Ki, nM) I1-Imidazoline Site Affinity (Ki, nM) α2/I1 Selectivity Ratio
Marsanidine 3.8 14700 3879
7-Fluoro-marsanidine 11.2 >100000 >8928
7-Methyl-marsanidine 23.4 168 7.2

Data compiled from studies on marsanidine and its derivatives. nih.govacs.org

Polyphenoloxidase (PPO) Inhibition

Certain halogenated 1H-indazole derivatives have been investigated as inhibitors of potato polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.netnih.gov A study evaluating a series of indazoles found that they exhibited inhibitory properties against PPO. nih.gov

Among the tested compounds, 7-chloro-1H-indazole was the most potent inhibitor. nih.gov The study also included this compound, which demonstrated non-competitive inhibition of PPO. researchgate.net The IC50 and Ki values for these inhibitors were determined, providing a basis for understanding their inhibitory potential. nih.gov

Table 4: Inhibition of Potato Polyphenol Oxidase by Halogenated Indazoles

Compound Inhibition Type IC50 (mM) Ki (mM)
This compound Non-competitive 0.5 0.6
7-Chloro-1H-indazole - - 0.15 ± 0.04
7-Bromo-1H-indazole Non-competitive 0.47 0.34

Data from a study on indazoles as PPO inhibitors. researchgate.netnih.gov

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is an antimicrobial enzyme found in milk and mucosal secretions. researchgate.nettiiips.comnih.govahievran.edu.tr Several indazole derivatives, including this compound, have been shown to inhibit the activity of bovine milk LPO. researchgate.nettiiips.comnih.govahievran.edu.tr

In one study, a range of halogenated and non-halogenated indazoles were investigated for their inhibitory effects on purified bovine milk LPO. nih.gov All the tested indazole molecules displayed a strong inhibitory effect. researchgate.netnih.gov Specifically, this compound was found to exhibit noncompetitive inhibition. ahievran.edu.tr The Ki values for the various indazole derivatives ranged from 4.10 to 252.78 µM. researchgate.netnih.gov

Table 5: Inhibition of Bovine Milk Lactoperoxidase by Indazole Derivatives

Compound Inhibition Type Ki (µM)
1H-Indazole Competitive 252.78
This compound Non-competitive 41.53
7-Chloro-1H-indazole Competitive 21.05
7-Bromo-1H-indazole Non-competitive 4.10

Data from a study on the inhibition of LPO by indazoles. nih.govahievran.edu.tr

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that represents a key target in cancer immunotherapy. rsc.orgresearchgate.netnih.govnih.gov The indazole scaffold, being a bioisostere of the indole (B1671886) ring in tryptophan, has been utilized in the design of novel IDO1 inhibitors. rsc.org

Research has led to the identification of several indazole-based IDO1 inhibitors. researchgate.net For instance, 3-carbohydrazide derivatives of 1H-indazole have been identified as potent inhibitors. researchgate.net Furthermore, a series of 6-substituted aminoindazoles were designed and synthesized, leading to the discovery of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibited potent anti-proliferative activity in human colorectal cancer cells and suppressed IDO1 protein expression. rsc.org Although specific this compound derivatives as IDO1 inhibitors are not explicitly detailed in the provided context, the broader class of indazoles, including those with fluorine substitutions, are of significant interest in this area. rsc.org

Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition

The this compound core is a component of molecules designed to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govresearchgate.netnih.gov The indazole scaffold serves as a foundation for developing potent and selective FGFR inhibitors.

Modifications to the indazole structure, including the introduction of fluorine, have led to compounds with significant inhibitory activity against FGFRs. nih.gov For example, derivatives of 1H-indazol-3-amine have been developed as FGFR inhibitors. One such derivative, incorporating a 2,6-difluoro-3-methoxyphenyl group, showed potent enzymatic and antiproliferative activities, with an IC50 value of less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2. nih.gov Another study identified an indazole derivative, compound 9d, as a hit compound with an IC50 of 15.0 nM against FGFR1. nih.gov Further optimization led to compound 9u, with an improved IC50 of 3.3 nM. nih.gov

Table 6: FGFR Inhibitory Activity of Indazole Derivatives

Compound Target IC50 (nM)
Derivative with 2,6-difluoro-3-methoxyphenyl group FGFR1 < 4.1
Derivative with 2,6-difluoro-3-methoxyphenyl group FGFR2 2.0 ± 0.8
9d FGFR1 15.0
9u FGFR1 3.3

Data from studies on indazole derivatives as FGFR inhibitors. nih.govnih.gov

Bcr-Abl Inhibition

Antimicrobial and Anticancer Properties

The this compound scaffold has been featured in compounds demonstrating both antimicrobial and anticancer activities.

In terms of antimicrobial action, this compound has been studied for its inhibitory effects on lactoperoxidase (LPO), an enzyme with bactericidal and bacteriostatic properties that is part of the innate immune system. acs.orgmdpi.com In one study, this compound exhibited non-competitive inhibition against bovine milk LPO with a Ki of 0.6 µM. google.com This suggests that such compounds may act as potent inhibitors of this antimicrobial enzyme. acs.orgmdpi.com

For anticancer applications, various fluorinated indazole derivatives have shown promise. acs.org The compound 4-Bromo-7-fluoro-5-nitro-1H-indazole is noted for its potential in anticancer research, serving as a building block for more complex therapeutic molecules. researchgate.net Another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, displayed potent anti-proliferative activity against a human colorectal cancer cell line (HCT116) with an IC₅₀ value of 14.3±4.4 μM, while showing no cytotoxicity in normal lung fibroblast cells.

Inhibitory Activity of this compound Derivatives
CompoundTargetActivityReference
This compoundLactoperoxidase (LPO)Ki = 0.6 µM (Non-competitive) google.com
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 Cancer CellsIC₅₀ = 14.3±4.4 μM

Antihypertensive and Bradycardic Activities

Derivatives of this compound have been investigated for their cardiovascular effects, specifically their potential as antihypertensive and bradycardic agents. Research into fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, revealed that C-7 fluorination leads to compounds with significant hypotensive and bradycardic activities. nih.gov

One such compound, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, was identified as a potent α2-adrenoceptor-selective ligand with high cardiovascular activity. nih.gov Similarly, a 7-fluoro indole congener showed pronounced hypotensive and bradycardic effects at low doses in in vivo studies. The substitution at the C-7 position of the indole or indazole ring appears crucial for achieving high cardiovascular activity. nih.gov Indazole derivatives are also known to inhibit Rho kinase, which contributes to their vasorelaxant properties.

Cardiovascular Activities of this compound Analogs
CompoundPrimary TargetObserved ActivitiesReference
7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole (6d)α2-AdrenoceptorHigh hypotensive and bradycardic activity nih.gov
7-fluoro congener (3g)α-AdrenoceptorPronounced hypotensive and bradycardic activity

Antithrombotic Potential

A significant application of the this compound scaffold is in the development of antithrombotic agents, specifically as inhibitors of Factor Xa (FXa). nih.gov Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulants.

In a novel series of FXa inhibitors, the 7-fluoro group on the indazole scaffold was used to replace a carbonyl group found in earlier inhibitors. nih.gov This substitution proved highly effective. Crystallographic studies of a complex containing a 7-fluoroindazole derivative (51a) revealed that the fluorine atom forms a hydrogen bond with the backbone N-H of Gly216 in the protein's active site. nih.gov This interaction is key to its potency. Structure-activity relationship studies confirmed this, showing that 7-fluoroindazoles were approximately 60-fold more potent as FXa inhibitors than their non-fluorinated counterparts. nih.gov Compounds such as 51g and 51l from this series were identified as very potent and highly selective inhibitors of FXa.

Factor Xa Inhibition by 7-Fluoroindazole Derivatives
Compound SeriesKey Structural FeatureMechanism/InteractionPotency ImprovementReference
7-Fluoroindazoles (e.g., 25a, 25c)7-Fluoro group on indazole ringH-bond with Gly216 backbone~60-fold greater than non-fluorinated analogs nih.gov

Modulation of Cell Cycle

Indazole derivatives have been shown to modulate the cell cycle, a fundamental process in cell proliferation, making them valuable in anticancer research. acs.org The inhibition of cell cycle progression can lead to apoptosis (programmed cell death) in cancer cells.

One study on a series of 1H-indazole-3-amine derivatives found that a lead compound could induce apoptosis and affect the cell cycle in a concentration-dependent manner in K562 leukemia cells, possibly through the p53/MDM2 pathway and inhibition of Bcl-2 family members. a2bchem.com In another study, new indazole-pyrimidine derivatives were tested on MCF-7 breast cancer cells. The compounds caused a slight increase in the percentage of cells in the G0/G1 phase of the cell cycle, indicating a modest cell cycle arrest. These findings underscore the potential of the indazole scaffold to create agents that can therapeutically interfere with the cell cycle in cancer. acs.org

Synthetic Cannabinoid Derivatives (e.g., 5F-EDMB-PINACA)

The this compound scaffold is a key structural component in a number of synthetic cannabinoids, a class of designer drugs intended to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis. scitechnol.com One notable example is 5F-EDMB-PINACA, a potent synthetic cannabinoid that has been identified in seized drug materials. scitechnol.comwikipedia.org

5F-EDMB-PINACA, also known as ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, incorporates the this compound core. federalregister.govunodc.org The structure of these synthetic cannabinoids typically consists of a core, a tail, a linker, and a head group. In the case of many indazole-based synthetic cannabinoids, the this compound acts as the core. cfsre.org The tail is often a pentyl chain with a terminal fluorine atom, as seen in 5F-EDMB-PINACA. unodc.orgunodc.org This is linked at the N-1 position of the indazole ring. The head group, which is crucial for cannabinoid receptor activity, is attached at the C-3 position via a carboxamide linker. diva-portal.orgfrontiersin.org

The emergence of such compounds highlights the continuous evolution of synthetic cannabinoids, with modifications to the core structure, such as the introduction of a fluorine atom at the 7-position of the indazole ring, being a strategy to potentially alter the pharmacological profile of the resulting molecules. researchgate.net The United States Drug Enforcement Administration (DEA) has taken action to control substances like 5F-EDMB-PINACA by placing them on Schedule I of the Controlled Substances Act. wikipedia.orgfederalregister.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the roles of the fluorine atom and various substituents in modulating their pharmacological effects. diva-portal.orgontosight.aiacs.orgmdpi.com

Influence of Fluorine Position on Biological Activity

The position of the fluorine atom on the indazole ring significantly impacts the biological activity of the resulting derivatives. acs.orgmdpi.com

Enhanced Potency: The introduction of a fluorine atom can enhance the biological activity of indazole derivatives. researchgate.net For instance, in a series of Rho kinase (ROCK1) inhibitors, a fluorine atom at the C-6 position of the indazole ring dramatically increased inhibitory potency compared to a fluorine at the C-4 position. rsc.org Specifically, the 6-fluoroindazole derivative displayed an IC50 value of 14 nM, while the 4-fluoro analog had an IC50 of 2500 nM. rsc.org

Cardiovascular Activity: In studies of indazole derivatives with hypotensive and bradycardic activities, fluorination at the C-7 position led to compounds with the highest activity. researchgate.netnih.gov For example, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole demonstrated a favorable binding profile at α2-adrenoceptors and pronounced hypotensive and bradycardic effects. researchgate.netnih.gov

Nitric Oxide Synthase (NOS) Inhibition: The position and number of fluorine atoms can influence the inhibitory potency and selectivity for different NOS isoforms. rsc.org Increasing the number of fluorine atoms has been shown to increase inhibitory potency and nNOS selectivity. rsc.org

Kinase Inhibition: The fluorine atom at the C-7 position is a key feature in some kinase inhibitors, contributing to their biological activity. For example, fluorinated indazoles have shown improved kinase inhibition due to enhanced hydrophobic interactions and reduced metabolic degradation.

The following table summarizes the effect of fluorine position on the activity of some indazole derivatives:

Compound ClassFluorine PositionEffect on Biological ActivityReference
Rho kinase (ROCK1) inhibitorsC-6Significantly enhanced inhibitory potency rsc.org
Rho kinase (ROCK1) inhibitorsC-4Low potency rsc.org
Hypotensive agentsC-7Highest hypotensive and bradycardic activities researchgate.netnih.gov
Nitric oxide synthase (NOS) inhibitorsMultipleIncreased inhibitory potency and nNOS selectivity rsc.org

Impact of Substituents at N-1, C-3, and other positions on Activity and Selectivity

Substituents at the N-1, C-3, and other positions of the this compound ring play a critical role in determining the activity and selectivity of these compounds. ontosight.ai

N-1 Position: The nature of the substituent at the N-1 position significantly influences the pharmacological profile. In a series of CCR4 antagonists, N-1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org The regioselectivity of N-alkylation is a key consideration in the synthesis of these derivatives, with the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favoring N-1 alkylation. researchgate.netbeilstein-journals.org

C-3 Position: The C-3 position is a common site for modification to modulate biological activity. nih.gov In the context of synthetic cannabinoids, a carboxamide linker at the C-3 position is a common feature, connecting the indazole core to a head group that interacts with cannabinoid receptors. diva-portal.orgfrontiersin.org For CCR4 antagonists, a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N-3 position was the most potent. acs.org

Other Positions (C-4, C-5, C-6): Substituents at other positions on the indazole ring also contribute to the SAR. For CCR4 antagonists, methoxy- or hydroxyl-containing groups were the more potent substituents at the C-4 position, while only small groups were tolerated at C-5 and C-6, with C-6 analogs being preferred. acs.org In another study, the presence of an electron-withdrawing fluoro substitution at the 4th position of a phenyl ring attached to the indazole was responsible for superior anti-cancer activity. mdpi.com

The table below provides examples of the impact of substituents on the activity of indazole derivatives:

PositionSubstituentEffect on Biological ActivityCompound ClassReference
N-1meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] groupMost potentCCR4 antagonists acs.org
C-35-chlorothiophene-2-sulfonamideMost potentCCR4 antagonists acs.org
C-4Methoxy or hydroxyl groupsMore potentCCR4 antagonists acs.org
C-6Small groupsPreferredCCR4 antagonists acs.org
Phenyl ring at C-34-fluoro substitutionSuperior anti-cancer activityAnti-cancer agents mdpi.com

Tautomeric Forms (1H, 2H) and their Pharmacological Relevance

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can influence their synthesis, reactivity, and biological properties. ontosight.aicaribjscitech.comresearchgate.netnih.gov The 1H-tautomer is generally more stable than the 2H-form. caribjscitech.comnih.gov

The specific tautomeric form can have significant pharmacological relevance. ontosight.ai For instance, the biological activity of indazole derivatives is often associated with a specific tautomer. researchgate.net The 1H-indazole motif has been identified as a key pharmacophore for IDO1 inhibitory activity. nih.gov In many cases, N-alkylation, a common step in the synthesis of pharmacologically active indazoles, can lead to a mixture of N-1 and N-2 alkylated products. researchgate.net The steric and electronic effects of substituents on the indazole ring can influence the ratio of these regioisomers. researchgate.netbeilstein-journals.org For example, electron-withdrawing groups at the C-7 position can favor the formation of the N-2 regioisomer. researchgate.netbeilstein-journals.org The ability to selectively synthesize a specific tautomer is crucial for developing drugs with desired pharmacological profiles.

Preclinical and Clinical Research of this compound Analogues

In Vitro Binding Assays

In vitro binding assays are a fundamental tool in preclinical research to determine the affinity of a compound for its biological target. For this compound analogues, these assays have been instrumental in characterizing their interactions with various receptors and enzymes. beilstein-journals.orgmdpi.com

For example, in the development of α2-adrenoceptor agonists for potential use as PET imaging ligands, in vitro radioligand binding assays were used to assess the affinity and selectivity of fluorinated indazole derivatives. researchgate.net One such compound, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, demonstrated a favorable binding profile at α2-adrenoceptors. researchgate.net

Similarly, for a series of indazole arylsulfonamides designed as CCR4 antagonists, in vitro binding assays were employed to evaluate their potency. acs.org These studies helped to establish the structure-activity relationships, identifying the most potent substituents at various positions of the indazole ring. acs.org

In the context of kinase inhibition, in vitro assays are used to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For instance, a 6-fluoroindazole derivative showed a potent ROCK1 inhibitory activity with an IC50 value of 14 nM. rsc.org Another study on FGFR1 inhibitors found that a 1H-indazole derivative exhibited an IC50 of 30.2 ± 1.9 nM. nih.gov Furthermore, a 1H-indazole derivative was found to be a potent inhibitor of the L858R/T790M double mutant of EGFR with an IC50 value of 0.07 μM. mdpi.com

The following table presents data from in vitro binding assays for some this compound analogues:

Compound/DerivativeTargetAssay TypeResult (IC50/Ki)Reference
6-fluoroindazole derivativeROCK1Inhibition Assay14 nM rsc.org
4-fluoroindazole derivativeROCK1Inhibition Assay2500 nM rsc.org
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR1Inhibition Assay30.2 ± 1.9 nM nih.gov
1H-indazole derivativeEGFR (L858R/T790M)Inhibition Assay0.07 μM mdpi.com
3-substituted 1H-indazoles (121)IDO1Inhibition Assay720 nM mdpi.com
3-substituted 1H-indazoles (122)IDO1Inhibition Assay770 nM mdpi.com
7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazoleα2-AdrenoceptorsRadioligand Binding AssayFavorable binding profile researchgate.net

In Vivo Cardiovascular Studies

Derivatives of this compound have demonstrated notable effects in in vivo cardiovascular studies. Specifically, the introduction of a fluorine atom at the C7 position of the indazole ring in certain compounds has been shown to produce significant hypotensive and bradycardic activities. nih.govresearchgate.netresearchgate.net

In a series of fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, the 7-fluoro derivative, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, exhibited the most pronounced hypotensive and bradycardic effects. nih.govresearchgate.netnih.gov This highlights the critical role of the C7 substitution on the indazole nucleus for cardiovascular activity. nih.govresearchgate.net Structure-activity relationship (SAR) analyses have further substantiated that substitutions at the C7 position of the indazole ring, including with a fluorine atom, can lead to compounds with high cardiovascular activity. nih.govnih.gov

Another related compound, 7-nitroindazole, has been observed to have an anti-hypertrophic effect on the heart and to decrease the wall thickness of the thoracic aorta and carotid arteries. nih.gov However, long-term treatment with 7-nitroindazole was associated with adverse effects such as pressure-independent cardiac hypotrophy. nih.gov

The P2X7 purinergic receptor (P2X7R), which is implicated in various cardiovascular diseases, represents another area of investigation. nih.gov Inhibition of P2X7R has been shown to ameliorate cardiac fibrosis. nih.gov While direct in vivo cardiovascular studies on this compound derivatives targeting P2X7R are not extensively detailed in the provided results, the known role of P2X7R in cardiovascular pathology suggests a potential therapeutic avenue for appropriately designed indazole compounds. nih.govnih.gov

Here is an interactive data table summarizing the in vivo cardiovascular effects of selected this compound derivatives:

CompoundKey Findings
7-Fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazoleHighest hypotensive and bradycardic activities in its series. nih.govresearchgate.netnih.gov
7-NitroindazoleAnti-hypertrophic effect on the heart; decreased aortic and carotid wall thickness. nih.gov

Metabolic Stability Assessments

The metabolic stability of this compound derivatives is a critical factor in their development as therapeutic agents. In vitro studies using mouse liver microsomes (MLM) have been employed to assess the half-life (T1/2) and intrinsic clearance (CLint) of these compounds, providing predictive insights into their pharmacokinetic properties. nih.gov

For a series of indole derivatives, which share structural similarities with indazoles, it was found that they were not susceptible to rapid first-phase oxidative metabolism. nih.gov The introduction of a fluorine atom at the 7-position of the indazole ring is a strategy that can enhance metabolic stability. This is partly because the fluorine substitution can block potential sites of oxidative metabolism.

In a study of tetrahydroindazoles, several compounds were tested for their metabolic stability in both human and mouse liver microsomes. acs.org While specific data for this compound was not presented, the study highlights the importance of such assessments in the drug development process. The metabolic stability of related brominated indazole analogs has been shown to be high, with a half-life of over 60 minutes in in vitro microsomal studies, a stability attributed to the halogen-induced inhibition of cytochrome P450 enzymes.

Here is an interactive data table summarizing the metabolic stability findings for related compounds:

Compound ClassKey Findings
Brominated Indazole Analogst1/2 > 60 minutes in in vitro microsomal studies due to CYP450 inhibition.
1-[(Imidazolidin-2-yl)imino]-1H-indole derivativesNot vulnerable to rapid first-phase oxidative metabolism. nih.gov
TetrahydroindazolesSelected compounds showed good metabolic stability in human liver microsomes. acs.org

Toxicity and Selectivity Profiles

The toxicity and selectivity profiles of this compound derivatives are crucial for their therapeutic potential, ensuring they target the intended biological molecules with minimal off-target effects and low cytotoxicity to healthy cells.

In the context of anticancer drug development, a series of indazole derivatives were evaluated for their inhibitory activities against various human cancer cell lines and their toxicity against normal cells. mdpi.com For instance, one compound, 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing low cytotoxicity against normal HEK-293 cells (IC50 = 33.20 µM). mdpi.com This resulted in a high selectivity index (SI) of 6.45, indicating a favorable safety profile. mdpi.com In contrast, another compound, 5k, showed potent activity against the Hep-G2 hepatoma cell line (IC50 = 3.32 µM) but also exhibited high toxicity to normal cells, making it less desirable for further development. mdpi.com

The selectivity of this compound derivatives is also a key consideration in their design as receptor ligands. For example, in a series of fluorinated derivatives of marsanidine, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole was among the most selective ligands for the α2-adrenoceptor over imidazoline I1 binding sites. researchgate.net However, the introduction of fluorine into the indazole ring of marsanidine and its methylene (B1212753) analogue generally led to a reduction in both binding affinity and α2-AR/I1 imidazoline binding site selectivity. researchgate.net

The development of P2X7 receptor antagonists has also highlighted the importance of selectivity. nih.govgoogle.com While specific toxicity and selectivity data for this compound-based P2X7 antagonists are not detailed, the general aim is to develop compounds with high potency and selectivity for the P2X7 receptor to minimize off-target effects. nih.gov

Here is an interactive data table summarizing the toxicity and selectivity profiles of selected indazole derivatives:

CompoundTarget/Cell LineIC50 (µM)Selectivity Index (SI)
6oK562 (cancer)5.156.45
6oHEK-293 (normal)33.20
5kHep-G2 (cancer)3.32Poor
5kHEK-293 (normal)12.17
7-Fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazoleα2-adrenoceptorHigh selectivity over I1 imidazoline sites

Development of Radiotracers for PET Imaging

The unique properties of this compound derivatives have led to their investigation as potential radiotracers for Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting isotope, such as fluorine-18 (B77423), allows for the non-invasive in vivo visualization and quantification of biological targets. google.comnih.gov

A significant area of application for these radiotracers is in the imaging of neuroinflammation, where targets like the translocator protein 18 kDa (TSPO) are of great interest. nih.govresearchgate.net The development of fluorine-18 labeled analogs of potent TSPO ligands is a key research focus. nih.gov For example, fluorinated analogs of ER176, a high-affinity TSPO ligand, have been synthesized and evaluated. nih.gov While a specific this compound derivative was not the final candidate, the general strategy involves creating fluorinated versions of known ligands to achieve promising imaging properties. nih.gov

In the context of α2-adrenoceptors, the 7-fluoro derivative of marsanidine, 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, was identified as having a favorable binding profile, making it a candidate for development as a PET ligand for imaging brain α2-adrenoceptors. researchgate.netresearchgate.net

Furthermore, the P2X7 receptor, implicated in neuroinflammation and other pathologies, is another target for PET imaging. researchgate.netuzh.ch The development of P2X7-specific PET tracers is an active area of research, and indazole-based scaffolds could potentially be utilized for this purpose. researchgate.net The goal is to develop radiotracers that can effectively cross the blood-brain barrier and specifically bind to their target, allowing for the study of diseases like Alzheimer's and Parkinson's. researchgate.netuzh.ch

Here is an interactive data table summarizing the development of this compound derivatives as PET radiotracers:

TargetDerivative/ScaffoldKey Findings
α2-Adrenoceptors7-Fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazoleFavorable binding profile, potential PET ligand candidate. researchgate.netresearchgate.net
TSPOFluorinated ER176 analogsGeneral strategy applicable to indazole scaffolds. nih.gov
P2X7 ReceptorIndazole-based antagonistsPotential for development as PET tracers for neuroinflammation. researchgate.netuzh.ch

Advanced Analytical Characterization Techniques for 7 Fluoro 1h Indazole and Its Metabolites

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 7-fluoro-1H-indazole. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering specific information about the hydrogen, carbon, fluorine, and nitrogen atoms within the molecule.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For indazole derivatives, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, which is exchangeable with D₂O. vulcanchem.comrsc.org The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The fluorine substituent significantly influences the chemical shifts of adjacent carbon atoms through a strong electron-withdrawing effect. vulcanchem.com For instance, in related fluorinated indazoles, the carbon atom directly bonded to fluorine shows a large coupling constant (¹JCF). vulcanchem.com

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds. It provides a wide chemical shift range, which helps in resolving different fluorine environments within a molecule. lcms.cz The ¹⁹F NMR spectrum of a 7-fluoro-indazole derivative is expected to show a signal characteristic of an aromatic fluorine environment, with computational predictions suggesting a chemical shift around -110 ppm for analogous compounds like 5-chloro-7-fluoro-1H-indazole. vulcanchem.com The coupling between ¹⁹F and nearby ¹H nuclei provides additional structural information. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the pyrazole (B372694) ring of the indazole core. The chemical shifts of the nitrogen atoms are sensitive to tautomerism and substitution patterns on the ring. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H >10 br s -
¹³C (C-F) ~150-160 d ¹JCF ≈ 240-250
¹⁹F ~ -110 m -
¹⁵N Varies - -

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., UHPLC-QTOF-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its metabolites. rsc.org

UHPLC-QTOF-MS: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a high-resolution technique used for the separation, identification, and quantification of compounds in complex mixtures. It is particularly useful for analyzing metabolites of this compound in biological samples. The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, aiding in structural elucidation. researchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is another common technique for the analysis of volatile and thermally stable compounds like this compound. ajrconline.org In GC-MS, the compound is vaporized and separated on a GC column before being detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For instance, the mass spectrum of the related compound 7-fluoroisatin (B1296980) shows characteristic peaks that can be used for its identification. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Adduct Predicted m/z
[M+H]⁺ Protonated molecule 137.05095
[M+Na]⁺ Sodium adduct 159.03289
[M-H]⁻ Deprotonated molecule 135.03639

Data predicted using computational tools. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch, typically appearing as a broad band around 3300-3500 cm⁻¹, and C-F stretching vibrations in the 1000-1400 cm⁻¹ region. vulcanchem.comvulcanchem.com The aromatic C-H and C=C stretching vibrations would also be present in the spectrum. ajrconline.org

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis. These techniques are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantitative analysis of non-volatile compounds. chemicalbook.comnih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. acs.org The purity of the compound can be determined by analyzing the peak area percentage. vwr.com HPLC can also be used for the resolution of enantiomers if a chiral stationary phase is employed. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. vulcanchem.com During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. chemicalbook.comgoogle.com By comparing the Rf values of the spots on the TLC plate with those of the starting materials and the expected product, the reaction progress can be qualitatively assessed. sphinxsai.comacs.org

X-ray Crystallography for Solid-State Structure Determination

N-unsubstituted indazoles, such as this compound, typically crystallize through the formation of intermolecular hydrogen bonds involving the pyrazole ring's nitrogen atoms. csic.es These interactions lead to the formation of supramolecular structures, most commonly dimers or chain-like structures known as catemers. researchgate.netcsic.es

In the case of dimers, two indazole molecules are linked by a pair of N–H···N hydrogen bonds, creating a centrosymmetric unit. csic.es For instance, 3-methyl-1H-indazole crystallizes in the monoclinic space group P21/n, forming such dimeric structures. csic.es

Alternatively, catemeric structures can form, where indazole molecules are linked in a head-to-tail fashion through single N–H···N hydrogen bonds, often resulting in helical chains. researchgate.netcsic.es Several fluorinated indazole derivatives, such as 3-trifluoromethyl-1H-indazole, have been observed to crystallize in chiral space groups (e.g., P32), forming helices with a three-fold screw axis. csic.es The supramolecular arrangement adopted in the solid state is influenced by factors such as the nature and position of substituents on the indazole ring.

A study on methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an indazole derivative, revealed a monoclinic crystal system with the space group P21/n. iucr.org This highlights the common packing arrangements observed in indazole-containing crystal structures.

Table 1: Representative Crystallographic Data for Related Indazole Derivatives

CompoundCrystal SystemSpace GroupSupramolecular StructureReference
3-Methyl-1H-indazoleMonoclinicP21/nDimer csic.es
3-Trifluoromethyl-1H-indazoleTrigonalP32Catemer (Helix) csic.es
3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazoleTrigonalP32Catemer (Helix) csic.es
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateMonoclinicP21/n- iucr.org

Computational Chemistry and Cheminformatics for Characterization

Computational chemistry and cheminformatics are indispensable tools for characterizing molecules like this compound. These methods allow for the prediction of molecular properties, the study of dynamic processes, and the analysis of potential interactions with biological macromolecules.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. The relative stability of these tautomers is crucial as it influences the molecule's chemical reactivity and biological activity.

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been widely used to predict the tautomeric equilibrium of indazoles. vulcanchem.com For the parent indazole and its substituted derivatives, these calculations consistently show a preference for the 1H-tautomer over the 2H-tautomer. For instance, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of indazole is more stable than the 2-substituted isomer.

In a study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, ab initio quantum theory and density functional methods were used to study its geometry and electrostatic properties. The calculations were performed at different levels of theory, such as MP2(fc)/6-311G**, to obtain an accurate molecular structure. Such studies confirm that even with significant fluorination, the 1H-tautomer remains the more stable form. csic.es This stability is often attributed to reduced steric strain and favorable electronic distribution. vulcanchem.com

Table 2: Computational Methods Used in the Study of Indazole Tautomerism

Computational MethodBasis SetKey FindingReference
ab initio (RHF)STO-3GPreference for the 1H-tautomer
ab initio (RHF)4-21GPreference for the 1H-tautomer
ab initio (MP2)6-31G**1H-tautomer reproduces experimental moments of inertia well
DFT (B3LYP)6-311++G(d,p)Used for calculating absolute shieldings to support experimental NMR data researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a protein target.

While specific docking studies for this compound are not extensively detailed, research on structurally similar indazole derivatives provides valuable insights into its potential binding modes. For example, molecular docking of novel pyrazole amides containing an indazole moiety with succinate (B1194679) dehydrogenase (SDH) inhibitors revealed key interactions. In one such study, the carbonyl oxygen atom of the ligand was found to form hydrogen bonds with the hydroxyl hydrogens of TYR58 and TRP173 residues in the active site. clockss.org

In another study, N′-hydroxyindazolecarboximidamides were investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com Molecular docking studies showed that these compounds could bind to the IDO1 active site in a manner similar to known inhibitors, highlighting the potential of the indazole scaffold for developing new therapeutic agents. mdpi.com

Furthermore, docking studies of indole- and indazole-acylsulfonamides as inhibitors of the Nav1.7 sodium channel have been performed using software like Autodock Vina to analyze binding energies and interactions. rjlbpcs.com These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. The insights gained from these studies on related compounds can be extrapolated to predict the binding behavior of this compound with various protein targets.

Table 3: Examples of Molecular Docking Studies on Indazole Derivatives

Indazole Derivative ClassProtein TargetKey Predicted InteractionsReference
Pyrazole amides with indazole moietySuccinate Dehydrogenase (SDH)Hydrogen bonds between the ligand's carbonyl oxygen and TYR58, TRP173 residues clockss.org
N′-HydroxyindazolecarboximidamidesIndoleamine 2,3-dioxygenase 1 (IDO1)Binding mode similar to known inhibitors like epacadostat mdpi.com
Indole- and Indazole-AcylsulfonamidesVoltage-gated sodium channel (Nav1.7)Analysis of binding energy and protein-ligand interactions rjlbpcs.com
3-Substituted 1H-indazolesIndoleamine 2,3-dioxygenase 1 (IDO1)Inhibition with IC50 values in the nanomolar range nih.gov

Future Directions and Research Opportunities

Exploration of Novel 7-Fluoro-1H-Indazole Scaffolds for Therapeutic Applications

The versatility of the indazole ring system provides a robust foundation for the generation of diverse chemical libraries, and the this compound variant is a particularly attractive starting point for novel drug design. samipubco.com The introduction of a fluorine atom at the 7-position can significantly influence the molecule's electronic properties, pKa, and conformational preferences, thereby enhancing its binding affinity and metabolic stability. samipubco.com Future research will likely focus on the synthesis and biological evaluation of new derivatives where the this compound core is appended with a variety of functional groups and heterocyclic moieties. This exploration is aimed at discovering next-generation agents for a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. google.comtaylorandfrancis.comgoogle.com.pg

The indazole scaffold is recognized for its ability to mimic the interactions of other key structures in medicinal chemistry, such as the indole (B1671886) and benzimidazole (B57391) rings. guidechem.com This bioisosteric relationship allows for the rational design of compounds that can target a wide array of biological macromolecules. By systematically modifying the substituents on the this compound core, researchers can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects. longdom.org This strategic approach to chemical diversification is essential for building extensive compound libraries that can be screened against various biological targets, ultimately leading to the identification of new lead compounds. samipubco.com

Development of Highly Selective and Potent this compound-Based Agents

A key area of future research is the development of this compound-based agents with high potency and selectivity for their intended biological targets. The 7-fluoro substitution has been shown to play a crucial role in enhancing the inhibitory activity of certain compounds. For instance, in the development of factor Xa inhibitors, the 7-fluoro group on the indazole scaffold was found to form a key hydrogen bond with the protein backbone, leading to a significant increase in potency compared to the non-fluorinated analogue. rcsb.org

Structure-activity relationship (SAR) studies are instrumental in guiding the optimization of these compounds. samipubco.com By systematically altering the chemical structure of this compound derivatives and assessing their biological activity, researchers can identify the key molecular features that govern potency and selectivity. longdom.org For example, the addition of specific side chains or the modification of existing functional groups can lead to improved interactions with the target protein, resulting in enhanced therapeutic efficacy. samipubco.com The insights gained from SAR studies are critical for the rational design of next-generation inhibitors with superior pharmacological profiles. longdom.org

Compound Target Activity Key Finding
7-fluoroindazole derivativeFactor Xa~60-fold greater potency than non-fluorinated analogThe 7-fluoro atom forms a hydrogen bond with Gly216 in the protein's beta-sheet domain. rcsb.org
This compoundLactoperoxidase (LPO)Noncompetitive inhibitionThe position of the fluorine atom influences the inhibitory effect on LPO activity. ahievran.edu.tr
This compoundPotato Polyphenol Oxidase (PPO)Non-competitive inhibition (IC50: 0.5 mM, Ki: 0.6 mM)Demonstrates inhibitory properties against PPO. researchgate.net

This table presents a selection of research findings on the activity of this compound derivatives.

Investigations into Multi-Targeting Strategies with this compound

The complexity of many diseases, such as Alzheimer's and cancer, has spurred interest in the development of multi-target drugs that can modulate multiple biological pathways simultaneously. samipubco.comnih.gov The this compound scaffold is well-suited for this polypharmacological approach due to its ability to be extensively decorated with various pharmacophoric groups, allowing for interactions with multiple targets. samipubco.com

Future research will likely focus on the rational design of this compound derivatives that can act as dual or multi-target inhibitors. For example, researchers have explored the development of indazole-based compounds that simultaneously inhibit both cholinesterases and BACE1, two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov This strategy aims to achieve a synergistic therapeutic effect that may be more effective than targeting a single pathway. The versatility of the this compound core makes it an ideal platform for creating such multi-functional molecules.

Advanced Studies on Pharmacokinetics, Pharmacodynamics, and Drug Metabolism of this compound Derivatives

For any drug candidate to be successful, it must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as a suitable metabolic profile. google.comuni-saarland.de The this compound scaffold offers potential advantages in this regard, as the fluorine atom can enhance metabolic stability and improve oral bioavailability. samipubco.comontosight.ai

Future investigations will need to focus on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of novel this compound derivatives. longdom.org These studies are crucial for understanding how the compounds are processed by the body and for identifying any potential liabilities early in the drug discovery process. Advanced analytical techniques will be employed to characterize the metabolic fate of these compounds and to identify any active or inactive metabolites. Furthermore, detailed pharmacodynamic studies will be necessary to elucidate the relationship between drug concentration and therapeutic effect, providing valuable information for optimizing dosing regimens.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. longdom.org These computational tools can be applied to the design and optimization of this compound-based agents in several ways. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries without the need for extensive synthesis and testing. longdom.orgresearchgate.net

Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their target proteins, guiding the rational design of more potent and selective inhibitors. longdom.orgresearchgate.net AI and ML algorithms can also be used to analyze complex biological data and to identify novel drug targets for which this compound-based compounds may be effective. The application of these in silico methods will undoubtedly accelerate the discovery and development of new therapeutics based on this versatile scaffold. researchgate.net

Q & A

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For preclinical studies, use PICO (Population: cell lines; Intervention: compound dose; Comparison: controls; Outcome: IC₅₀). Pilot studies refine hypotheses by testing compound stability under assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.